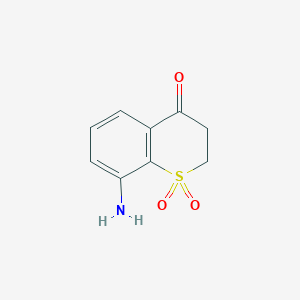

8-Aminothiochroman-4-one 1,1-dioxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3S |

|---|---|

Molecular Weight |

211.24 g/mol |

IUPAC Name |

8-amino-1,1-dioxo-2,3-dihydrothiochromen-4-one |

InChI |

InChI=1S/C9H9NO3S/c10-7-3-1-2-6-8(11)4-5-14(12,13)9(6)7/h1-3H,4-5,10H2 |

InChI Key |

OEPYSITVVHDIMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1=O)C=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Aminothiochroman 4 One 1,1 Dioxide and Analogs

General Synthetic Routes to Thiochroman-4-one (B147511) Ring Systems

The construction of the thiochroman-4-one core is a critical initial phase, for which several effective synthetic strategies have been developed.

Cyclization of Thiophenols with Carboxylic Acid Derivatives

A prevalent and well-established method for synthesizing the thiochroman-4-one scaffold involves the reaction of thiophenols with suitable carboxylic acid derivatives. This approach typically proceeds in two stages: an initial addition reaction followed by an intramolecular cyclization.

One common pathway is the reaction of a thiophenol with a β-halopropionic acid or a related lactone, which results in the formation of a 3-(phenylthio)propanoic acid intermediate. nih.gov This intermediate is then subjected to intramolecular Friedel-Crafts acylation, prompted by strong acids such as sulfuric acid or methanesulfonic acid, to yield the thiochroman-4-one ring. nih.gov

Alternatively, a more direct, one-step approach involves the reaction of thiophenols with α,β-unsaturated carboxylic acids, like acrylic acid or its derivatives. nih.gov The reaction can be catalyzed by iodine or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to first produce the 3-(phenylthio)propanoic acid, which is then cyclized. nih.gov Strong dehydrating agents are essential for the subsequent cyclization step to form the final thiochroman-4-one product. nih.gov

Table 1: Examples of Thiochroman-4-one Synthesis via Cyclization

| Starting Thiophenol | Carboxylic Acid Derivative | Cyclization Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Thiophenol | Crotonic Acid | I₂, then H₂SO₄ | 2-Methylthiochroman-4-one | Moderate | nih.gov |

| Thiophenol | Cinnamic Acid | TBAF, then H₂SO₄ | 2-Phenylthiochroman-4-one | 45% | nih.gov |

| Arylthiols | β-Chloropropanoic Acid | Base, then Microwave | Thiochroman-4-ones | Quantitative | researchgate.net |

Palladium-Catalyzed Carbonylative Annulation Approaches

Modern synthetic chemistry offers more advanced techniques, such as palladium-catalyzed reactions, for the construction of heterocyclic systems. Palladium-catalyzed carbonylative annulation has emerged as a powerful tool for synthesizing thiochromenones, which are unsaturated analogs of thiochroman-4-ones. nih.govrsc.org

One such method involves the palladium-catalyzed carbonylative ring-forming reaction of 2-iodothiophenol (B3069315) with allene (B1206475) and carbon monoxide, which can produce thiochroman-4-one with high regioselectivity. researchgate.net This process is believed to involve the regioselective addition of the thiol's sulfur to the allene, followed by palladium-mediated carbon monoxide insertion and subsequent cyclization. researchgate.net Another innovative approach is a four-component reaction using a reagent capsule to facilitate the synthesis of thiochromenone derivatives, preventing catalyst poisoning and minimizing side reactions. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Thiochroman-4-one Scaffolds

| Substrates | Catalyst System | Key Features | Product Class | Reference |

|---|---|---|---|---|

| 2-Iodothiophenol, Allene, CO | Palladium Catalyst | High regioselectivity | Thiochroman-4-one | researchgate.net |

Other Established Methods for Thiochroman-4-one Synthesis

Beyond the primary methods, other established routes to thiochroman-4-ones have been reported. A notable example is the base-catalyzed condensation of β-propiolactone with a substituted thiophenol, such as 2-ethylthiophenol, to form an arylthiocarboxylic acid derivative. This intermediate is then cyclized using 98% sulfuric acid to afford the corresponding thiochromanone. researchgate.net

Another technique involves the treatment of β-arylthiopropanoic acids with fuming sulfuric acid in a suitable solvent like methylene (B1212753) chloride at room temperature, which can lead to excellent yields of the desired thiochroman-4-ones. researchgate.net

Oxidation Protocols for the Generation of 1,1-Dioxide Moiety

To arrive at the target 1,1-dioxide structure, the sulfur atom within the thiochroman-4-one ring must be oxidized to a sulfone. This transformation is a key step in the synthesis of 8-aminothiochroman-4-one 1,1-dioxide and its analogs. nih.govnih.gov

A variety of oxidizing agents can be employed for this purpose. Organic peracids, such as meta-chloroperbenzoic acid (m-CPBA), are commonly used and effective for this type of oxidation. utexas.edu Dimethyldioxirane is another potent oxidizing agent that can be used, often under neutral conditions, which simplifies the workup procedure. utexas.edu The choice of oxidizing agent can be crucial, especially when the thiophene (B33073) ring bears electron-withdrawing substituents that may render it less susceptible to oxidation by milder peracids. utexas.edu In some cases, a solution of iodine in dimethyl sulfoxide (B87167) (DMSO) has been used to achieve the oxidation of a thiochroman-4-one to a thiochromen-4-one 1,1-dioxide. nih.gov

Table 3: Oxidation of Thiochroman-4-ones

| Starting Material | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Methylthiochroman-4-one | Not Specified | General Procedure V | 2-Methylthiochroman-4-one 1,1-dioxide | nih.gov |

| Thiochroman-4-one | tert-Butyl hydroperoxide, Ti(OiPr)₄, (R)-binaphthol | 4 °C, 24 h | (+)-Thiochroman-4-one 1-oxide | nih.gov |

Introduction of the Amino Group at C-8 Position

The final stage in the synthesis of the target compound is the introduction of the amino group at the C-8 position of the thiochroman-4-one 1,1-dioxide ring.

Reduction of Nitro Precursors (e.g., 8-Nitrothiochroman-4-one (B13527890) 1,1-dioxide)

A widely used and effective strategy for installing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. nih.gov For the synthesis of this compound, this would involve the reduction of 8-nitrothiochroman-4-one 1,1-dioxide.

The synthesis would first require the preparation of 8-nitrothiochroman-4-one. This is typically achieved by starting with a correspondingly substituted thiophenol. This nitro-substituted thiochroman-4-one is then oxidized to the 1,1-dioxide as described previously. The final step is the reduction of the nitro group. A common and efficient method for this reduction uses iron powder in the presence of an ammonium (B1175870) chloride solution in a mixed solvent system like ethanol (B145695) and water, with heating. nih.gov This method is known to be effective for the reduction of nitroarenes to anilines.

Table 4: Representative Reduction of a Nitro-Thiochroman-4-one

| Starting Material | Reagents | Conditions | Product | Reference |

|---|

Regioselective Amination Strategies

The introduction of an amino group at the C-8 position of the thiochroman-4-one 1,1-dioxide core is a critical transformation that can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and desired reaction efficiency.

A classical and widely practiced method involves the electrophilic nitration of the thiochroman-4-one 1,1-dioxide scaffold, followed by the reduction of the resulting nitro group. The regiochemical outcome of the nitration is dictated by the directing effects of the substituents on the aromatic ring. The sulfone group (at position 1) and the carbonyl group (at position 4) are both deactivating and meta-directing. Their combined influence directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the C-6 and C-8 positions. Separation of the resulting regioisomers may be necessary, followed by reduction of the 8-nitro isomer using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid to yield the target 8-amino derivative.

More contemporary methods rely on transition-metal catalyzed cross-coupling reactions , which offer a more direct and often milder route to the amino group. These reactions typically require an 8-halothiochroman-4-one 1,1-dioxide precursor. The Buchwald-Hartwig amination, using palladium catalysts, and the Ullmann condensation, using copper catalysts, are powerful methods for forming C-N bonds. rsc.org These protocols allow for the coupling of the 8-halo precursor with a variety of nitrogen sources, including ammonia (B1221849) or ammonia equivalents, to furnish the primary amine. nih.govacs.org The use of specialized ligands is often crucial for achieving high yields and functional group tolerance. rsc.org

Direct C-H amination represents a state-of-the-art strategy that avoids the need for a pre-installed halogen handle. researchgate.netchemrxiv.org While examples specific to the 8-position of thiochroman-4-one 1,1-dioxide are not widespread, this approach is an area of active research. It involves the use of a catalyst, often based on rhodium or palladium, to selectively activate a specific C-H bond and forge a new C-N bond, representing a highly atom-economical pathway.

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Nitration-Reduction | Two-step process involving electrophilic nitration followed by reduction of the nitro group. | Well-established chemistry; readily available reagents. | Often produces regioisomers; harsh reaction conditions may be required. |

| Catalytic Amination (e.g., Buchwald-Hartwig) | Palladium- or copper-catalyzed coupling of an 8-halo precursor with an amine source. nih.govacs.org | High regioselectivity; mild conditions; broad substrate scope. | Requires synthesis of a halogenated precursor; potential for catalyst contamination. |

| Direct C-H Amination | Catalytic insertion of a nitrogen-containing group directly into a C-H bond. researchgate.net | Highly atom-economical; avoids pre-functionalization. | Challenging to control regioselectivity; catalyst development is ongoing. |

Stereoselective Synthesis and Diastereomeric Separation Techniques

The parent molecule, this compound, is achiral. However, its analogs, which may possess additional substituents on the heterocyclic ring or the amino group, can be chiral. The synthesis of enantiomerically pure analogs is crucial as stereochemistry often dictates biological activity. nih.gov

Stereoselective synthesis aims to create a specific stereoisomer directly. Organocatalysis has emerged as a powerful tool for constructing chiral thiochromane frameworks. For instance, tandem Michael-Henry reactions catalyzed by chiral amines or thioureas can be employed to build polysubstituted thiochromanes from acyclic precursors with high diastereoselectivity and enantioselectivity. nih.gov Similarly, asymmetric reduction of a thiochroman-4-one precursor can establish a chiral center at the C4 position. nih.gov These strategies can be adapted to build chiral analogs of the target compound.

When a stereoselective synthesis is not feasible or provides a mixture of stereoisomers, diastereomeric separation (also known as chiral resolution) is employed. wikipedia.orgyoutube.com This technique is particularly applicable to racemic amines. The process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Because diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the individual enantiomers of the amine.

Common chiral resolving agents for amines are chiral carboxylic acids, which form salts that can be separated by crystallization.

| Chiral Resolving Agent | Class | Typical Application |

|---|---|---|

| (+)-Tartaric Acid / (-)-Tartaric Acid | Chiral Dicarboxylic Acid | Resolution of racemic amines. wikipedia.org |

| (S)-Mandelic Acid / (R)-Mandelic Acid | Chiral α-Hydroxy Acid | Resolution of racemic alcohols and amines. wikipedia.org |

| (+)-Camphorsulfonic Acid / (-)-Camphorsulfonic Acid | Chiral Sulfonic Acid | Resolution of basic compounds, forming salts with good crystallinity. |

| (S,S)-DANI | Chiral Isothiocyanate | Forms diastereomeric thioureas for separation. |

In addition to crystallization, chiral column chromatography is a highly effective technique for both analytical and preparative-scale separation of enantiomers. mdpi.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. nih.gov

Development of Novel Synthetic Pathways and Catalytic Systems

The pursuit of more efficient, sustainable, and safer synthetic routes has driven the development of novel pathways and catalytic systems applicable to the synthesis of complex molecules like this compound.

Advanced Catalytic Systems for C-N bond formation, such as the aforementioned Buchwald-Hartwig and Ullmann reactions, represent a significant leap forward from classical methods. Research continues to produce new generations of catalysts and ligands that operate under milder conditions, require lower catalyst loadings, and tolerate a wider array of functional groups, making them suitable for late-stage functionalization in complex syntheses. rsc.orgacs.org

Catalytic C-H Functionalization stands as a frontier in organic synthesis. researchgate.net By enabling the direct conversion of a C-H bond into a C-N bond, this strategy can significantly shorten synthetic sequences by bypassing the need to install a leaving group (like a halogen) on the aromatic ring. chemrxiv.org The development of catalysts that can selectively target the C-8 position of the thiochroman (B1618051) core in the presence of other C-H bonds is a key challenge, but success would provide a highly elegant and efficient route to the target compound and its derivatives.

Flow Chemistry offers a paradigm shift in the practical execution of chemical reactions. By performing reactions in a continuously flowing stream through a reactor rather than in a traditional batch flask, significant advantages can be realized. research.csiro.au For multi-step sequences, such as a nitration-reduction pathway, flow chemistry can enable the telescoping of reactions, minimizing handling of hazardous intermediates. It also allows for superior control over reaction parameters like temperature and mixing, which can improve yields and safety, particularly for highly exothermic or hazardous reactions like nitration. research.csiro.au

Biocatalysis , the use of enzymes to perform chemical transformations, provides a green and highly selective alternative to traditional chemical synthesis. Fungi and engineered enzymes have been used for transformations on the thiochroman scaffold, such as stereoselective oxidations and reductions. researchgate.net The development of transaminases or other enzymes capable of regioselectively aminating the thiochroman ring could provide a sustainable and highly efficient pathway to the target compound.

Chemical Reactivity and Derivatization Strategies of 8 Aminothiochroman 4 One 1,1 Dioxide

Transformations Involving the Amino Group at C-8

The presence of a primary aromatic amino group at the C-8 position is a key feature for derivatization, allowing for a wide range of modifications to modulate the compound's properties.

The nucleophilic character of the 8-amino group readily allows for acylation and sulfonamidation reactions. These transformations are fundamental in altering the electronic and lipophilic properties of the molecule.

Acylation: In the presence of a base, such as pyridine (B92270) or triethylamine, 8-Aminothiochroman-4-one 1,1-dioxide can be acylated using various acylating agents like acid chlorides or anhydrides. This reaction yields the corresponding 8-acylamino derivatives. The reaction conditions are typically mild, preserving the integrity of the thiochroman-4-one (B147511) core.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a suitable base leads to the formation of 8-sulfonamido-thiochroman-4-one 1,1-dioxide derivatives. This sulfonamide linkage is a common feature in many biologically active compounds.

Table 1: Examples of Acylation and Sulfonamidation Reactions

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | 8-Acetamidothiochroman-4-one 1,1-dioxide |

| This compound | Benzoyl chloride | 8-(Benzoylamino)thiochroman-4-one 1,1-dioxide |

| This compound | Methanesulfonyl chloride | 8-(Methylsulfonamido)thiochroman-4-one 1,1-dioxide |

The amino group can also be converted into urea (B33335) and thiourea (B124793) functionalities, which are important pharmacophores known for their hydrogen-bonding capabilities.

Urea Formation: Reaction of the 8-amino group with isocyanates or by using a two-step procedure involving phosgene (B1210022) or a phosgene equivalent followed by an amine, results in the formation of 8-ureido derivatives. researchgate.net These derivatives can partake in extensive hydrogen-bonding networks, which can be crucial for molecular recognition in biological systems. researchgate.net

Thiourea Formation: Analogously, treatment with isothiocyanates provides the corresponding 8-thioureido compounds. researchgate.net The thiourea linker offers different electronic and steric properties compared to its urea counterpart and is also a key structural motif in various bioactive molecules. researchgate.net

Table 2: Synthesis of Urea and Thiourea Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Phenyl isocyanate | 8-(3-Phenylureido)thiochroman-4-one 1,1-dioxide |

The amino group serves as a handle for carbon-carbon and carbon-heteroatom bond-forming reactions, as well as for the construction of fused heterocyclic systems.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents at the 8-amino position. nih.gov Diazotization of the amino group followed by Sandmeyer or related reactions can also be used to introduce a variety of substituents.

Heterocyclic Annulations: The amino group, in combination with the adjacent aromatic ring, can participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with appropriate bis-electrophiles can lead to the formation of annulated diazepines or other heterocyclic rings, further expanding the chemical space accessible from this scaffold. The "tert-amino effect" is a known strategy for the synthesis of spiro-fused heterocycles which could potentially be applied here. nih.gov

Reactions at the Thiochroman-4-one Ketone Moiety

The ketone at the C-4 position is another key reactive site, susceptible to a variety of nucleophilic additions and condensation reactions. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com

Reduction: The ketone can be selectively reduced to the corresponding alcohol, 8-amino-4-hydroxythiochroman 1,1-dioxide, using reducing agents like sodium borohydride. masterorganicchemistry.com The stereochemistry of the resulting alcohol can be influenced by the choice of reducing agent and reaction conditions.

Condensation Reactions: The ketone can undergo condensation with various nucleophiles. For example, reaction with hydrazines can yield pyrazole-annulated systems, while condensation with active methylene (B1212753) compounds can lead to the formation of new carbon-carbon bonds at the C-3 position. researchgate.net

Formation of Imines and Enamines: Reaction with primary amines under acidic conditions can form the corresponding imines, while reaction with secondary amines can yield enamines. youtube.com These derivatives can serve as intermediates for further functionalization.

Modifications of the Sulfone Group

The sulfone group in this compound is generally considered to be chemically inert under most reaction conditions. Sulfones are highly stable functional groups due to the strong sulfur-oxygen double bonds and the high oxidation state of the sulfur atom. Consequently, reactions aimed at modifying the sulfone group directly are challenging and typically require harsh conditions that may not be compatible with the other functional groups present in the molecule. The primary role of the sulfone is to act as a strong electron-withdrawing group, influencing the reactivity of the rest of the molecule, and to serve as a bioisosteric replacement for other groups in medicinal chemistry applications. nih.govnih.gov

Ring Transformations and Rearrangement Pathways (e.g., to Benzothiazepines)

The thiochroman-4-one skeleton can undergo ring expansion reactions to yield larger heterocyclic systems, with benzothiazepines being a notable example. researchgate.net These seven-membered rings are of significant interest in medicinal chemistry.

Ring Expansion to Benzothiazepines: Treatment of thiochroman-4-one derivatives with certain reagents can induce a ring expansion. For example, a reaction sequence involving the formation of a spiro-intermediate at the C-4 ketone, followed by rearrangement, can lead to the formation of a benzothiazepine (B8601423) ring system. researchgate.net The synthesis of benzo[f] researchgate.netresearchgate.netthiazepine 1,1-dioxides has been achieved through a visible-light-mediated reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, followed by a Lewis acid-catalyzed ring expansion. rsc.org While not a direct transformation of the pre-formed thiochroman-4-one, this demonstrates a pathway to related seven-membered ring systems. The synthesis of 1,4-benzothiazepine derivatives is a well-established field, often starting from o-aminothiophenol. researchgate.netnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-Acetamidothiochroman-4-one 1,1-dioxide |

| 8-(Benzoylamino)thiochroman-4-one 1,1-dioxide |

| 8-(Methylsulfonamido)thiochroman-4-one 1,1-dioxide |

| 8-(4-Methylphenylsulfonamido)thiochroman-4-one 1,1-dioxide |

| 8-(3-Phenylureido)thiochroman-4-one 1,1-dioxide |

| 8-(3-Methylthioureido)thiochroman-4-one 1,1-dioxide |

| 8-amino-4-hydroxythiochroman 1,1-dioxide |

Exploitation as Precursors for Complex Heterocyclic Architectures

Following an extensive review of scientific literature, including scholarly articles, patents, and chemical databases, no specific examples or detailed research findings on the direct exploitation of this compound as a precursor for the synthesis of complex heterocyclic architectures could be located.

While the general class of thiochroman-4-ones and their derivatives are recognized as versatile synthons for the construction of various fused heterocyclic systems, and methods for the synthesis of related structures like pyrimido[4,5-b]benzothiazines from different starting materials are documented, specific studies detailing the cyclocondensation, multicomponent reactions, or other derivatization strategies originating from this compound are not available in the public domain based on the conducted search.

The inherent reactivity of the 8-amino group and the adjacent carbonyl functionality suggests that this compound could theoretically serve as a valuable building block in heterocyclic synthesis. The amino group could act as a nucleophile in reactions with electrophilic reagents, while the α-methylene group to the carbonyl and the carbonyl group itself could participate in condensation and cyclization reactions. However, without published research to cite, any discussion of its reactivity in this context would be purely speculative and would not meet the required standards of a scientifically accurate and authoritative article.

Consequently, the generation of detailed research findings and data tables for this specific subsection is not possible at this time. Further experimental research would be required to elucidate the potential of this compound in the synthesis of complex heterocyclic architectures.

Biological Activities and Pharmacological Relevance of 8 Aminothiochroman 4 One 1,1 Dioxide Derivatives

Antiprotozoal Activities of Related Thiochromone (B8434766) 1,1-Dioxides

A promising area of investigation for thiochromone 1,1-dioxide derivatives is in the development of new treatments for tropical diseases caused by protozoan parasites. nih.govnih.gov Cutaneous leishmaniasis (CL), a neglected tropical disease that results in severe skin lesions, is one such disease where new therapeutic options are urgently needed due to the toxicity and declining efficacy of current drugs. infontd.org

Derivatives of thiochroman-4-ones have demonstrated significant antileishmanial activity. infontd.org Studies have shown that the isosteric replacement of a carbonyl group with a sulfone group in certain compounds can lead to high bioactivity and selectivity against parasites. nih.govnih.gov For instance, some 4H-thiochromen-4-one 1,1-dioxide derivatives have displayed potent activity against the intracellular amastigotes of Leishmania panamensis, the clinically relevant stage of the parasite. nih.govnih.govinfontd.org

In a search for new compounds to combat Leishmania parasites, 18 acyl hydrazone derivatives of thiochroman-4-ones were synthesized and evaluated. infontd.org The derivatization with acyl hydrazones was found to significantly boost the antileishmanial activity. infontd.org Specifically, semicarbazone and thiosemicarbazone derivatives of thioflavanone showed the most potent activities. infontd.org

| Compound | EC₅₀ (µM) on Intracellular Amastigotes | Cytotoxicity (CC₅₀ in µM on U-937 cells) | Selectivity Index (SI) |

|---|---|---|---|

| Semicarbazone derivative of thioflavanone (19) | 5.4 | 100.2 | 18.6 |

| Thiosemicarbazone derivative of thioflavanone (20) | 5.1 | 50.1 | 9.8 |

Data sourced from a study on hydrazone derivatives of thiochroman-4-ones. infontd.org

A key strategy for developing new therapies against tropical diseases like leishmaniasis is the identification of vital biological targets within the parasite. nih.govnih.gov One such target is trypanothione (B104310) reductase (TR), an enzyme crucial for regulating oxidative stress in parasites of the Trypanosomatidae family. nih.govnih.gov This enzyme is highly conserved within this family, making it an attractive target for drug design. nih.govnih.gov

Research indicates that the 4H-thiochromen-4-one 1,1-dioxide core can act as a special allosteric modulator of TR. nih.govnih.gov In-silico studies and subsequent experimental validation have shown that these compounds can interact within the binding pocket of the enzyme, leading to its inhibition. nih.govnih.gov This interaction disrupts the parasite's ability to manage oxidative stress, contributing to its death. nih.govnih.gov

The primary mechanism by which thiochromone 1,1-dioxide derivatives inhibit parasite growth is through the disruption of cellular homeostasis, particularly by modulating reactive oxygen species (ROS). nih.govnih.gov Parasites, like all aerobic organisms, produce ROS as byproducts of their metabolism, and they possess antioxidant systems to neutralize these harmful molecules. scispace.commdpi.com The trypanothione system, which includes the enzyme trypanothione reductase, is central to this defense in Leishmania. nih.govnih.gov

By inhibiting trypanothione reductase, these compounds prevent the parasite from effectively neutralizing ROS. nih.govnih.gov This leads to a significant increase in intracellular ROS levels, causing strong mitochondrial perturbation and widespread oxidative damage to essential cellular components like DNA, proteins, and lipids. nih.govnih.govscispace.com The resulting imbalance in the parasite's redox state ultimately leads to cell death. nih.govnih.gov

Anticancer Potential of Derived Heteroarotinoids

Heteroarotinoids, a class of synthetic retinoids that includes derivatives of the thiochroman (B1618051) ring system, have shown promise as anticancer agents. openmedicinalchemistryjournal.comnih.gov These compounds are being investigated for their ability to inhibit the growth of various cancer cell lines with potentially lower toxicity compared to natural retinoids. nih.gov

A series of heteroarotinoids have been screened for their growth-inhibitory effects on cancer cells. nih.govacs.org Notably, they have demonstrated efficacy against head and neck squamous cell carcinoma (HNSCC) cell lines. nih.govacs.org In one study, 14 different heteroarotinoids were tested in vitro against two HNSCC cell lines, SCC-2 and SCC-38. nih.govacs.org

The most active compounds from this screening were further evaluated in animal models. nih.govacs.org A heteroarotinoid containing a sulfur heteroatom (compound 16) was particularly effective, causing a statistically significant reduction in tumor size and complete tumor regression in a majority of the treated mice. nih.govacs.org Research has also explored the anticancer activity of heteroarotinoids against other cancers, such as ovarian cancer, where they have been shown to induce apoptosis. openmedicinalchemistryjournal.comnih.gov

| Compound | Target Cell Line | Activity/Observation |

|---|---|---|

| Heteroarotinoid with Oxygen heteroatom (6) | SCC-2, SCC-38 | Active in vitro, evaluated in vivo |

| Heteroarotinoid with Sulfur heteroatom (16) | SCC-2, SCC-38 | Most active compound in vitro, potent in vivo |

Data summarized from a study on heteroarotinoid inhibition of head and neck cancer cell lines. nih.govacs.org

Retinoids exert their effects on cell growth and differentiation by activating nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govnih.gov These receptors function as ligand-controlled transcription factors, typically forming heterodimers (RXR-RAR) that bind to specific DNA sequences to regulate gene expression. nih.gov

The anticancer activity of heteroarotinoids is directly linked to their ability to modulate these receptors. nih.govacs.org Studies have shown that different heteroarotinoids can selectively activate RARs, RXRs, or both. nih.govacs.org For example, the highly potent sulfur-containing heteroarotinoid (compound 16) was found to be a pan-agonist, activating both RAR and RXR receptors. nih.govacs.org In contrast, another active compound was selective for RXRs. nih.govacs.org The finding that RAR antagonists can suppress the growth inhibition caused by these compounds confirms that the RAR/RXR pathway is the major mediator of their anticancer effects in HNSCC cells. nih.gov The ability of these compounds to act as pan-agonists or selective modulators implicates both RARs and RXRs in the molecular mechanism of retinoid-induced growth inhibition. nih.gov

Impact on AP-1-driven Transcription

While direct studies on the impact of 8-Aminothiochroman-4-one 1,1-dioxide on Activator Protein-1 (AP-1) driven transcription are not extensively documented, research on structurally related isoflavonoid (B1168493) derivatives provides valuable insights. For instance, 8-hydroxydaidzein (8-HD), a metabolite of daidzein (B1669772) found in soybeans, has been shown to suppress inflammatory gene expression, such as inducible nitric oxide synthase (iNOS), cyclooxygenase (COX)-2, and tumor necrosis factor (TNF)-α, by modulating the transcriptional activities of nuclear factor-kappa B (NF-κB) and AP-1. nih.gov This inhibitory action is mediated through the suppression of the TAK1 signaling pathway. nih.gov Given the structural similarities, it is plausible that this compound derivatives could exert similar regulatory effects on the AP-1 pathway, a key player in cellular processes like proliferation, differentiation, and apoptosis. nih.gov

Interaction with Retinoid-Related Orphan Receptor Gamma (RORγ)

The Retinoid-Related Orphan Receptor gamma (RORγ) has emerged as a significant therapeutic target, particularly in the context of inflammatory and autoimmune diseases. nih.gov RORγ plays a crucial role in the differentiation of pro-inflammatory T helper 17 (TH17) cells, which are implicated in the pathogenesis of various autoimmune conditions. nih.gov Although direct interaction studies between this compound and RORγ have not been reported, the broader class of sulfonamide-containing heterocyclic compounds has been explored for RORγ modulation. For example, tetrahydroquinoline sulfonamide derivatives have been developed as inverse agonists of RORγt, demonstrating the potential of sulfonamide-based scaffolds to target this nuclear receptor for the treatment of inflammatory diseases like psoriasis and atopic dermatitis. wipo.int This suggests a potential avenue for investigation into the RORγ-modulating capabilities of this compound derivatives.

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making angiogenesis inhibitors a key focus in cancer therapy. While specific studies on the anti-angiogenic mechanisms of this compound are not available, research on related coumarin (B35378) derivatives offers potential parallels. A series of 7-diethylaminocoumarin compounds have been synthesized and evaluated for their cytotoxic effects on human umbilical vein endothelial cells (HUVEC). nih.gov Certain derivatives demonstrated high selectivity for HUVECs, suggesting their potential as nontoxic angiogenesis inhibitors. nih.gov The introduction of a cyano group at the 4-position of the coumarin ring was found to enhance bioactivity. nih.gov These findings highlight the potential for heterocyclic compounds with similar structural motifs to interfere with the process of angiogenesis.

Association with Cellular Chaperone Proteins (e.g., Mortalin)

Mortalin (also known as Hsp75/GRP75) is a mitochondrial chaperone protein that plays a crucial role in various cellular processes, including mitochondrial biogenesis, stress response, and regulation of apoptosis. mdpi.comnih.gov It has been identified as a potential therapeutic target in cancer and neurodegenerative diseases due to its interaction with key proteins like the tumor suppressor p53. nih.gov Mortalin can bind to p53, leading to its inactivation. nih.gov There is currently no direct evidence of an interaction between this compound and mortalin. However, the diverse functions of mortalin and its involvement in cellular stress responses make it a plausible, yet uninvestigated, target for novel therapeutic agents. mdpi.comnih.gov

Other Biological Activities of Structurally Related Compounds (e.g., Antimicrobial, Anti-inflammatory, Analgesic)

Structurally related thiochroman-4-one and thiazolidin-4-one derivatives have demonstrated a broad spectrum of other biological activities.

Antimicrobial Activity: A comprehensive review published in March 2025 highlighted the significant antibacterial and antifungal properties of thiochromene and thiochromane derivatives. For instance, certain thiochroman-4-one derivatives have shown potent activity against various bacterial strains. Similarly, 4H-thiochromen-4-one 1,1-dioxide derivatives have been investigated for their antiparasitic activity against tropical diseases like malaria, leishmaniasis, and trypanosomiasis. nih.gov These compounds were found to induce a significant increase in reactive oxygen species (ROS) levels in parasites, leading to cell death. nih.gov Thiazolidin-4-one derivatives have also been reported to possess antimicrobial and antibiofilm activities. scispace.com

Anti-inflammatory Activity: Thiazolidin-4-one derivatives have been evaluated for their anti-inflammatory effects. mdpi.com For example, newly synthesized N-[4'-oxo-2'-(substituted Aryl/Heteryl)-Thiazolidin-3'-yl]-3-Carboxamido-2H-Chromen-2-one derivatives have been screened for their anti-inflammatory properties using the hind paw edema method. mdpi.com Furthermore, derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purine have exhibited significant anti-inflammatory activity, which may be linked to their ability to lower TNF-α levels. nih.gov

Analgesic Activity: The analgesic potential of related heterocyclic compounds has also been explored. Thiazolidine-4-one derivatives with chloro and methoxy (B1213986) substitutions have shown analgesic effects in various animal models. nih.gov Additionally, certain 4-arylthiophene-3-carboxylic acid derivatives have been identified as inhibitors of the ANO1 channel, a potential target for pain treatment, and have demonstrated analgesic effects in pain models. nih.gov

Table of Investigated Activities of Thiochroman-4-one and Related Derivatives

| Biological Activity | Compound Class | Key Findings | Reference(s) |

| Antiparasitic | 4H-Thiochromen-4-one 1,1-dioxide derivatives | Effective against parasites causing malaria, leishmaniasis, and trypanosomiasis by inducing ROS. nih.gov | nih.gov |

| Antibacterial | Thiochroman-4-one derivatives | Potent activity against various bacterial strains. | |

| Antifungal | Thiochroman-4-one derivatives | Investigated as inhibitors of N-myristoyltransferase (NMT) in fungi. | |

| Anti-inflammatory | Thiazolidin-4-one derivatives | Demonstrated anti-inflammatory effects in in-vivo models. mdpi.com | mdpi.com |

| Analgesic | Thiazolidin-4-one derivatives | Chloro and methoxy substituted derivatives showed analgesic activity. nih.gov | nih.gov |

Structure Activity Relationship Sar Studies of 8 Aminothiochroman 4 One 1,1 Dioxide Derivatives

Influence of Substituent Nature and Position on Bioactivity (e.g., vinyl sulfone, alkyl groups, heteroatom type in linkers)

The bioactivity of 8-Aminothiochroman-4-one 1,1-dioxide derivatives is highly dependent on the chemical groups attached to the core structure. The oxidation of the sulfur atom to a sulfone (1,1-dioxide) is a key modification that distinguishes these compounds. The 4H-thiochromen-4-one 1,1-dioxide core is considered a notable allosteric modulator, capable of interacting within the binding pockets of target enzymes. nih.govnih.gov

Vinyl Sulfone Moiety: The introduction of a vinyl sulfone group has been identified as a particularly impactful modification. researchgate.net This group is a potent Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target enzymes. unife.it In a series of thiochroman-4-one (B147511) derivatives designed as anti-leishmanial agents, compounds bearing a vinyl sulfone moiety demonstrated significant activity. researchgate.net One such derivative exhibited an EC₅₀ of 3.24 μM against Leishmania panamensis with a high selectivity index of 173.24, which surpassed the reference drug Amphotericin B. researchgate.net The electrophilic nature of the vinyl sulfone makes it a privileged structure in medicinal chemistry for developing targeted covalent inhibitors. unife.itnih.gov

Alkyl Groups: The nature of alkyl substituents also plays a role in modulating bioactivity. In one study, the substitution of an isobutylamine (B53898) group with a β-alanine resulted in an approximately 10-fold improvement in ARE-inducing potency in a series of related bis-sulfone activators. mdpi.com Another derivative, 2-heptylthiochromen-4-one 1,1-dioxide, was synthesized as part of a library of potential therapeutic agents, indicating that lipophilic alkyl chains are explored for their potential to improve interactions with biological targets. nih.gov

Heteroatom Linkers and Core Structure: The integrity of the sulfone group within the thiochroman-4-one 1,1-dioxide core is essential for certain biological activities. In studies of related bis-sulfone compounds, the replacement of the sulfone with a ketone or an amide linker resulted in a significant decrease or complete loss of activity, respectively. mdpi.com This highlights that the electronic properties conferred by the sulfone are critical. Furthermore, SAR analysis indicates that electron-withdrawing groups, such as a chlorine atom at the 6th position of the thiochroman-4-one ring, can enhance anti-fungal activity. researchgate.net The addition of a carboxamide linker at the 2nd position was found to improve both anti-bacterial and anti-fungal properties. researchgate.net

Table 1: Influence of Substituents on Bioactivity of Thiochroman-4-one Derivative Analogs This table is interactive. You can sort and filter the data.

| Core Structure | Substituent/Modification | Position | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| Thiochroman-4-one | Vinyl sulfone moiety | Not specified | Significant increase in anti-leishmanial activity (EC₅₀ = 3.24 μM) | researchgate.net |

| Thiochroman-4-one | Chlorine | 6 | Enhanced anti-fungal activity | researchgate.net |

| Thiochroman-4-one | Carboxamide linker | 2 | Improved anti-bacterial and anti-fungal activity | researchgate.net |

| Bis-sulfone analog | Ketone linker | Linkage | Decreased potency and efficacy | mdpi.com |

| Bis-sulfone analog | Amide linker | Linkage | Complete loss of activity | mdpi.com |

| Bis-sulfone analog | β-alanine | Aminoalkyl group | ~10-fold improvement in potency | mdpi.com |

Role of Stereochemistry in Receptor Binding and Efficacy

Chirality, the three-dimensional arrangement of atoms, is a fundamental aspect of drug design, as enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

The thiochroman-4-one scaffold contains at least one stereocenter, meaning its derivatives can exist as different enantiomers. While the synthesis and chiral separation of thiochroman (B1618051) derivatives are performed, detailed studies specifically comparing the biological efficacy of individual enantiomers of this compound are not extensively reported in the reviewed literature. nih.gov For instance, the enantiomeric excess of certain thiochroman intermediates has been determined using HPLC on a chiral phase, demonstrating that the separation of these stereoisomers is achievable. nih.gov

Design Principles for Optimizing Potency, Selectivity, and Reduced Toxicity

The optimization of drug candidates involves a multi-parameter approach aimed at enhancing potency and selectivity while minimizing off-target effects and toxicity. SAR studies of this compound and related compounds have illuminated several key design principles.

Optimizing Potency:

Covalent Modification: Incorporating an electrophilic "warhead" like a vinyl sulfone group is a proven strategy for increasing potency. researchgate.netnih.gov This group can form irreversible covalent bonds with target proteins, leading to sustained inhibition. unife.it

Targeted Substitutions: The addition of specific functional groups at key positions can enhance binding affinity. For example, introducing electron-withdrawing groups on the aromatic ring or specific linkers like carboxamides can improve bioactivity. researchgate.net In related sulfone compounds, substituting an isobutylamine with a 3,3,3-trifluoropropylamine (B1329503) group was shown to significantly increase efficacy without introducing cytotoxicity. mdpi.com

Optimizing Selectivity:

Allosteric Targeting: The 4H-thiochromen-4-one 1,1-dioxide core has been identified as a selective allosteric modulator. nih.govnih.gov Designing derivatives that specifically target these less-conserved allosteric sites rather than the highly conserved active sites of enzymes can lead to greater selectivity for parasite enzymes over their human homologs. nih.gov

Exploiting Enzyme Specificity: The design should consider the specific amino acid preferences of the target enzyme's binding pockets. For instance, the parasite protease FP-3 has a preference for Leucine at the P2 position, and vinyl sulfone inhibitors designed to match this preference are more effective against it.

Reducing Toxicity:

Non-electrophilic Activation: While electrophilic groups can enhance potency, they can also lead to off-target reactions. An alternative strategy is the development of non-electrophilic activators. Optimization campaigns for related sulfone compounds have successfully identified potent analogs with non-cytotoxic profiles. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can maintain or improve activity while mitigating toxicity. The isosteric replacement of a naphthoquinone's carbonyl group with a sulfone group in anti-parasitic compounds led to molecules with high bioactivity and selectivity, while potentially avoiding redox cycling associated with quinones. nih.gov

Table 2: Design Principles for Optimized Thiochroman-4-one 1,1-dioxide Derivatives This table is interactive. You can sort and filter the data.

| Principle | Strategy | Example | Outcome | Reference |

|---|---|---|---|---|

| Potency Enhancement | Covalent Targeting | Incorporate a vinyl sulfone moiety. | Forms covalent bond with target enzyme, increasing potency. | researchgate.net |

| Potency Enhancement | Specific Substitution | Add a 3,3,3-trifluoropropylamine group. | 3.5-fold higher efficacy in related sulfone analogs. | mdpi.com |

| Selectivity Enhancement | Allosteric Site Targeting | Design compounds based on the thiochromen-4-one 1,1-dioxide core. | Interacts with specific, less-conserved allosteric pockets. | nih.govnih.gov |

| Selectivity Enhancement | Match Enzyme Preference | Design inhibitors with side chains that fit the target's binding groove (e.g., Leucine for FP-3). | Preferential inhibition of the target enzyme. | |

| Toxicity Reduction | Bioisosteric Replacement | Replace a naphthoquinone carbonyl with a sulfone group. | Escapes defense mechanisms like TcOYE, improving selectivity. | nih.gov |

| Toxicity Reduction | Optimize for Non-Cytotoxicity | Screen analogs for their effect on cell viability. | Identification of potent compounds with no cytotoxicity at active concentrations. | mdpi.com |

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

For 8-Aminothiochroman-4-one 1,1-dioxide, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various protein targets. Studies on analogous thiochroman-4-one (B147511) derivatives have demonstrated their potential as inhibitors of enzymes such as N-myristoyltransferase (NMT), a target for antifungal agents, and trypanothione (B104310) reductase, crucial for the survival of Leishmania parasites. nih.govnih.gov

In a representative docking study, the 3D structure of this compound would be docked into the active site of a target protein. The simulation would calculate the binding energy, with more negative values indicating a stronger interaction. The analysis would also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the protein's active site. For instance, the amino group at the 8-position and the carbonyl and sulfone groups could act as hydrogen bond donors and acceptors, respectively, forming crucial contacts that stabilize the ligand-protein complex.

Interactive Table: Representative Molecular Docking Data for Thiochroman-4-one Derivatives Against a Hypothetical Protein Target

Note: The following data is illustrative and based on findings for structurally similar compounds.

| Compound | Docking Score (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |

| Thiochroman-4-one | -7.2 | 1 | TYR234 |

| 6-Chloro-thiochroman-4-one | -7.8 | 2 | TYR234, SER189 |

| Thiochroman-4-one 1,1-dioxide | -8.1 | 2 | TYR234, ASN155 |

| 8-Amino-thiochroman-4-one 1,1-dioxide (Hypothetical) | -8.9 | 3 | TYR234, ASN155, ASP156 |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy barriers between them is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape.

For this compound, the thiochroman (B1618051) ring is not planar and can exist in various conformations, such as twisted and bent forms. researchgate.net Computational methods, including molecular mechanics and quantum mechanics, can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of the most stable low-energy conformers and the transition states that connect them.

The energy landscape provides a map of all possible conformations and their relative energies. nih.gov For this compound, this analysis would reveal the most likely shapes the molecule adopts in solution, which is critical for its interaction with biological targets. The presence of the bulky sulfone group and the amino substituent will significantly influence the conformational preferences and the energy barriers for conformational changes.

Interactive Table: Calculated Relative Energies of a Hypothetical Conformational Analysis of this compound

Note: The following data is illustrative and based on general principles of conformational analysis.

| Conformer | Dihedral Angle (C2-S-C8a-C8) | Relative Energy (kcal/mol) | Population (%) |

| Twisted-1 | 45° | 0.00 | 65 |

| Bent | 0° | 1.20 | 25 |

| Twisted-2 | -45° | 0.80 | 10 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

To develop a QSAR model for a series of aminothiochroman-4-one 1,1-dioxide analogs, a dataset of compounds with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the observed activity. nih.govfrontiersin.org

A well-validated QSAR model can be a powerful predictive tool. For this compound, a QSAR study could identify the key structural features that contribute to its biological activity, such as the importance of the amino group's position or the electronic effect of the sulfone moiety. nih.gov

Interactive Table: Hypothetical QSAR Model for a Series of Thiochroman-4-one Derivatives

Note: The following data is illustrative and based on typical QSAR studies.

| Descriptor | Coefficient | Standard Error | p-value |

| LogP (Lipophilicity) | 0.45 | 0.12 | <0.05 |

| Molecular Weight | -0.02 | 0.01 | >0.05 |

| Dipole Moment | 1.20 | 0.35 | <0.05 |

| HOMO Energy | -0.85 | 0.25 | <0.05 |

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed insights into the mechanisms of chemical reactions. These calculations can be used to determine the structures of reactants, products, and transition states, as well as the activation energies and reaction energies.

For this compound, quantum chemical calculations could be used to investigate its synthesis and reactivity. For example, the mechanism of the cyclization reaction to form the thiochroman-4-one ring system can be studied to optimize reaction conditions. researchgate.net Furthermore, the reactivity of the molecule towards nucleophiles or electrophiles can be predicted by calculating molecular properties such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

These calculations can also shed light on the molecule's stability and potential degradation pathways. Understanding the reaction mechanisms at a quantum level is invaluable for both the synthesis of the compound and for predicting its metabolic fate in a biological system.

Interactive Table: Hypothetical Activation Energies for a Proposed Reaction of this compound Calculated by DFT

Note: The following data is illustrative and based on quantum chemical studies of similar reactions.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic attack at C2 | TS1 | 15.2 |

| Proton transfer | TS2 | 8.5 |

| Ring closure | TS3 | 22.1 |

Future Perspectives and Research Trajectories

Development of Next-Generation Analogs with Enhanced Pharmacological Profiles

Future efforts will likely focus on the rational design and synthesis of next-generation analogs of 8-aminothiochroman-4-one 1,1-dioxide to improve their efficacy, selectivity, and pharmacokinetic properties. The core structure, 4H-thiochromen-4-one 1,1-dioxide, has been identified as a unique allosteric modulator, particularly in the context of parasitic diseases. nih.gov

Research has shown that derivatives of this scaffold can effectively inhibit trypanothione (B104310) reductase, a crucial enzyme in parasites like Leishmania and Trypanosoma. nih.govnih.gov The development of new analogs will involve structural modifications to optimize interactions with the allosteric binding pocket of this enzyme. Key amino acid residues, including Ser-14, Leu-17, Trp-21, Ser-109, Tyr-110, and Met-113, have been identified as critical for the binding and interhelical disruption that leads to enzyme inhibition. nih.gov By modifying substituents on the thiochroman (B1618051) ring, researchers can aim to enhance these interactions, leading to compounds with lower half-maximal effective concentrations (EC50) and improved selectivity indices.

Previous studies involving the synthesis of 27 new 4H-thiochromen-4-one 1,1-dioxide derivatives demonstrated activity against major tropical diseases, with many compounds showing EC50 values below 10 μM. nih.govnih.gov This provides a strong foundation for further structure-activity relationship (SAR) studies to develop analogs with even greater potency.

Table 1: Exemplary Analogs and Their Biological Activity

| Compound Class | Target Organism/Enzyme | Reported Activity |

| 4H-Thiochromen-4-one 1,1-dioxide derivatives | Leishmania panamensis | IC50 = 3 μM against intracellular amastigotes |

| 4H-Thiochromen-4-one 1,1-dioxide derivatives | Parasites (Malaria, Leishmaniasis, Trypanosomiasis) | EC50 < 10 μM |

Identification of Novel Biological Targets and Therapeutic Applications

While trypanothione reductase is a validated target, the thiochroman-4-one (B147511) 1,1-dioxide scaffold is versatile and may interact with other biological targets, opening up new therapeutic possibilities. nih.gov Future research will involve screening libraries of these compounds against a wide range of enzymes, receptors, and cellular pathways implicated in various diseases.

The established antiparasitic activity against malaria, leishmaniasis, and trypanosomiasis is a primary focus. nih.govnih.gov The mechanism, which involves increasing reactive oxygen species (ROS) and causing mitochondrial disruption, suggests potential applications in other diseases where oxidative stress is a key factor, such as certain cancers or neurodegenerative disorders. nih.gov Network pharmacology and molecular docking studies could be employed to predict and validate new potential targets. For instance, similar heterocyclic scaffolds have been investigated for their effects on pathways like the PI3K-Akt signaling pathway, which is relevant in cancer. j-morphology.com The structural similarity to naphthoquinones, but with modifications to escape certain enzymatic actions, suggests that these compounds could be adapted for a variety of therapeutic areas. nih.gov

Advancements in Asymmetric Synthesis of Chiral Derivatives

Many bioactive molecules are chiral, with one enantiomer often exhibiting greater potency and a better safety profile than the other. The development of methods for the asymmetric synthesis of chiral thiochroman-4-one 1,1-dioxide derivatives is a critical future direction. Thiochromenes are recognized as versatile building blocks in drug discovery, but their synthesis, particularly in a stereoselective manner, is less explored than their oxygen-containing counterparts. rsc.org

Future research will likely focus on employing chiral catalysts and substrates to achieve high enantioselectivity in the synthesis of these scaffolds. rsc.org Techniques such as stereoselective oxylactonization using chiral hypervalent iodine reagents, which have been applied to similar isochroman-1-one (B1199216) structures, could be adapted for thiochroman-4-one derivatives. nih.gov Furthermore, the development of stereospecific S-alkylation methods, as demonstrated in the synthesis of other chiral sulfur-containing compounds like sulfoximines, could provide a scalable approach to producing specific enantiomers of thiochroman-4-one 1,1-dioxide derivatives. nih.gov This would allow for a more detailed investigation into the stereoisomerism-activity relationship of these compounds.

Exploration of Targeted Delivery Systems for Derived Compounds

To maximize therapeutic efficacy and minimize potential off-target effects, the exploration of targeted drug delivery systems for compounds derived from this compound is essential. Nanoscale drug delivery systems (NDDSs) offer a promising strategy to encapsulate therapeutic agents and deliver them to specific sites of action. nih.govmdpi.com

Future research could focus on developing nanocarrier-based systems such as liposomes, dendrimers, polymeric micelles, and nanostructured lipid carriers (NLCs) to encapsulate these compounds. nih.gov These systems can enhance drug loading capacity, improve stability, and facilitate transport across biological barriers like the blood-brain barrier for potential neurological applications. nih.govmdpi.com For instance, the first FDA-approved liposomal nanoparticle, Doxil, encapsulates doxorubicin (B1662922) for cancer treatment, setting a precedent for this approach. nih.gov By conjugating these nanocarriers with specific ligands, they can be targeted to receptors overexpressed on diseased cells, thereby increasing the local concentration of the drug and improving the therapeutic window.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

The integration of combinatorial chemistry with high-throughput screening (HTS) will be instrumental in accelerating the discovery and optimization of novel bioactive compounds based on the this compound scaffold. cea.frslideshare.net Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds. slideshare.netresearchgate.net

These libraries can then be subjected to HTS assays to quickly identify "hit" compounds with desired biological activity. cea.frslideshare.net This approach moves beyond traditional, one-by-one synthesis and testing, significantly increasing the efficiency of the drug discovery process. Following the identification of initial hits from a screen, medicinal chemists can perform chemical optimization to improve activity and other pharmacological properties. cea.fr This iterative process of synthesis and screening can lead to the development of potent and selective drug candidates. The use of solid-phase synthesis and automated chromatography can further streamline the production and purification of these compound libraries. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.